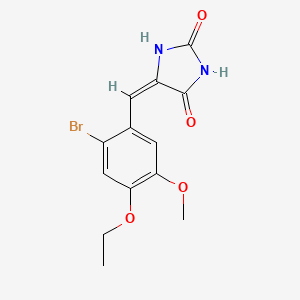
3-(4-chlorophenyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives, including compounds similar to "3-(4-chlorophenyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide," are of significant interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, starting from appropriate precursors such as hydrazides and aldehydes. For example, Karrouchi et al. (2021) synthesized a related compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, using FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, confirmed by single-crystal X-ray diffraction (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. Karrouchi et al. (2021) reported the (E)-configuration of the hydrazonoic group and provided detailed theoretical structures optimized using hybrid B3LYP/6-311++G** calculations (Karrouchi et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, influenced by their functional groups. The nucleophilic and electrophilic sites, as identified in the study by Karrouchi et al. (2021), play a significant role in their reactivity and interaction with other molecules (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility and stability, of pyrazole derivatives can be inferred from their molecular structure and the presence of functional groups. Dipole moments and solvation energies provide insights into their behavior in different media.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity, are closely related to their molecular structure. Studies like that of Karrouchi et al. (2021) provide valuable insights into these aspects through NBO calculations and frontier orbitals studies, suggesting their reactivity in various media (Karrouchi et al., 2021).
Wissenschaftliche Forschungsanwendungen
Corrosion Protection
The compound under discussion is closely related to carbohydrazide-pyrazole derivatives, which have shown significant promise in the field of corrosion protection. For instance, synthesized derivatives such as (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide and (E)-5-amino-N′-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide exhibited high inhibition efficiency towards the corrosion of mild steel in acidic solutions. This was confirmed through various methods including gravimetric and electrochemical techniques, suggesting their potential as effective corrosion inhibitors due to their adsorption and formation of a protective layer on the metal surface (Paul, Yadav, & Obot, 2020).
Antitumor Activity
Compounds derived from carbohydrazide-pyrazole structures have been explored for their potential antitumor activities. Notably, derivatives such as (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones and 1-(1-(4-methoxybenzyl)-1H-indole-3-carbonyl)-3-substituted-1H-pyrazol-5(4H)-ones were developed and tested in vitro for tumor cell growth inhibition, underscoring the potential of such compounds in cancer therapy (Farghaly, 2010).
Enzyme Inhibition
The structural precursor 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize compounds with notable lipase and α-glucosidase inhibitory activities. This highlights the compound's relevance in the development of new therapeutic agents for diseases related to enzyme dysregulation, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-17-7-2-11(8-16(17)24)10-20-23-18(25)15-9-14(21-22-15)12-3-5-13(19)6-4-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYXNYRNRQEMND-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)


![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)
![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)